molecular formula C7H2BrClF3N3 B12952503 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

Katalognummer: B12952503
Molekulargewicht: 300.46 g/mol
InChI-Schlüssel: VVJKNKHFOOQEKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound with a unique structure that includes bromine, chlorine, and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and trifluoromethyl compounds. The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include the use of advanced chemical reactors and purification techniques to ensure the compound meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b]pyridazine compounds .

Wissenschaftliche Forschungsanwendungen

8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine include:

Uniqueness

What sets this compound apart is its unique combination of bromine, chlorine, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H2BrClF3N3

Molekulargewicht

300.46 g/mol

IUPAC-Name

8-bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H2BrClF3N3/c8-3-1-5(9)14-15-2-4(7(10,11)12)13-6(3)15/h1-2H

InChI-Schlüssel

VVJKNKHFOOQEKB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C2=NC(=CN2N=C1Cl)C(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.